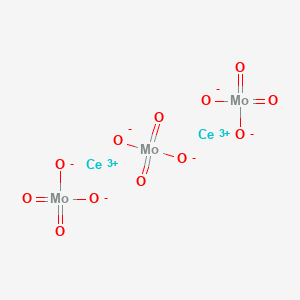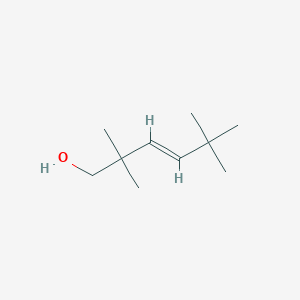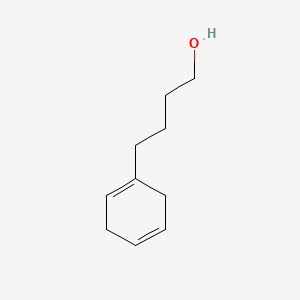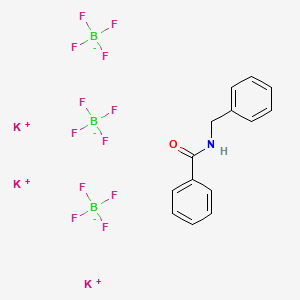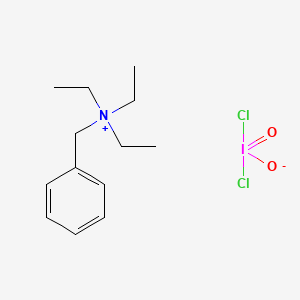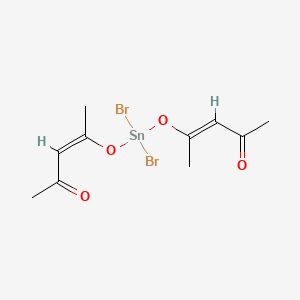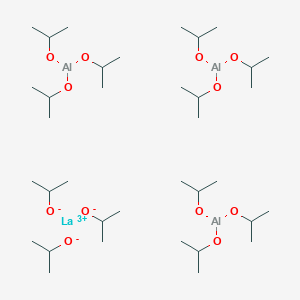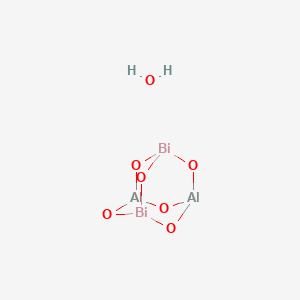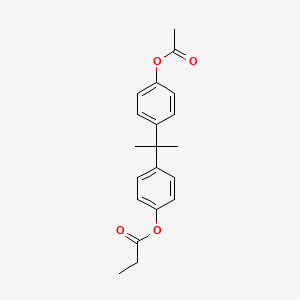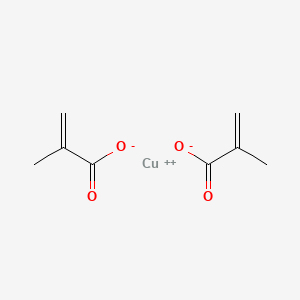
Copper(2+) methacrylate
Overview
Description
Copper(2+) methacrylate is a coordination compound where copper ions are coordinated with methacrylate anions. This compound is of significant interest due to its potential applications in various fields, including polymer science, catalysis, and medicine. The methacrylate anion provides a versatile ligand that can form stable complexes with copper ions, leading to unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(2+) methacrylate can be synthesized through the reaction of copper(II) salts, such as copper(II) chloride or copper(II) sulfate, with methacrylic acid. The reaction typically occurs in an aqueous or alcoholic medium, where the copper(II) ions react with methacrylic acid to form the this compound complex. The reaction can be represented as follows:
Cu2++2CH2=C(CH3)COOH→Cu(CH2=C(CH3)COO)2+2H+
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions: Copper(2+) methacrylate undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions where the copper ion is reduced, and the methacrylate ligand undergoes oxidative transformations.
Reduction: The copper(II) ion in this compound can be reduced to copper(I) or metallic copper under suitable conditions.
Substitution: The methacrylate ligands in this compound can be substituted by other ligands, such as imidazole derivatives, leading to the formation of new copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like imidazole or its derivatives can be used in substitution reactions.
Major Products:
Oxidation: Products may include oxidized methacrylate derivatives and reduced copper species.
Reduction: Products include copper(I) methacrylate or metallic copper.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper(2+) methacrylate has a wide range of applications in scientific research:
Polymer Science: It is used as a catalyst in the polymerization of methacrylate monomers, leading to the formation of various polymeric materials.
Catalysis: this compound serves as a catalyst in organic reactions, including oxidation and coupling reactions.
Medicine: Research has shown that this compound complexes with imidazole derivatives exhibit antitumor activity, making them potential candidates for cancer treatment.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and nanocomposites.
Mechanism of Action
The mechanism of action of copper(2+) methacrylate involves the coordination of copper ions with methacrylate ligands, which stabilizes the copper ion and enhances its reactivity. In biological systems, this compound can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The methacrylate ligand can also facilitate the transport of copper ions into cells, enhancing their therapeutic effects.
Comparison with Similar Compounds
Copper(2+) methacrylate can be compared with other copper complexes, such as:
Copper(2+) acetate: Similar to this compound but with acetate ligands. It is used in catalysis and as a precursor for other copper compounds.
Copper(2+) sulfate: A widely used copper compound in agriculture and industry. It has different applications compared to this compound.
Copper(2+) chloride: Used in organic synthesis and as a catalyst. It has different reactivity and applications compared to this compound.
Properties
IUPAC Name |
copper;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Cu/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWHXRLOECMQDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941429 | |
| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19662-59-0, 53721-10-1 | |
| Record name | Copper methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019662590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053721101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


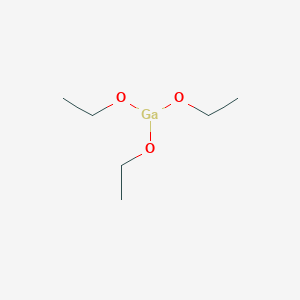

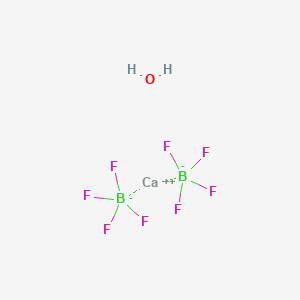
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)
